molecular formula C9H24O4Si2 B102909 Trimethylsiloxytriethoxysilane CAS No. 17861-35-7

Trimethylsiloxytriethoxysilane

Cat. No.: B102909
CAS No.: 17861-35-7
M. Wt: 252.45 g/mol
InChI Key: OPVRXFLDMSPNDD-UHFFFAOYSA-N
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Description

Trimethylsiloxytriethoxysilane is an organosilicon compound with the chemical formula C9H24O4Si2. It is a colorless liquid known for its low boiling point and melting point. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsiloxytriethoxysilane is typically synthesized by reacting trichloromethylsilane with triethoxysilane under alkaline conditions . The reaction involves the substitution of chlorine atoms with ethoxy groups, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of a fixed-bed reactor. The reaction is catalyzed by copper chloride (CuCl) and metallic copper nanoparticles. The process is carried out at elevated temperatures, typically between 260°C and 500°C, to ensure the complete conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions: Trimethylsiloxytriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are facilitated by the presence of hydrolyzable siloxane bonds and active silicon-hydrogen bonds.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include silanols, polysiloxanes, and silicone-based polymers. These products are utilized in the production of coatings, adhesives, and sealants.

Scientific Research Applications

Trimethylsiloxytriethoxysilane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of Trimethylsiloxytriethoxysilane: this compound is unique due to its combination of trimethylsiloxy and triethoxy groups, which provide it with distinct chemical properties. Its ability to form strong bonds with various substrates and its versatility in different chemical reactions make it a valuable compound in both scientific research and industrial applications .

Biological Activity

Introduction

Trimethylsiloxytriethoxysilane (TMSE) is a silane compound that has gained attention for its potential biological activities, particularly in the fields of materials science and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

TMSE is characterized by its siloxane groups, which enhance its chemical reactivity and potential interactions with biological systems. The presence of trimethylsiloxy groups contributes to its hydrophobic properties, influencing how it interacts with cellular membranes and biological macromolecules.

Chemical Structure

  • Molecular Formula : C11_{11}H26_{26}O3_3Si2_2
  • Molecular Weight : 274.5 g/mol
  • CAS Number : 75389-03-6

Interaction with Biological Molecules

TMSE can interact with proteins, lipids, and nucleic acids through various mechanisms:

  • Hydrophobic Interactions : The trimethylsiloxy groups enhance the compound's affinity for lipid membranes, potentially affecting membrane fluidity and permeability.
  • Covalent Bonding : Silanes can form covalent bonds with hydroxyl groups on biomolecules, which may alter their structure and function.

Biochemical Pathways

Research indicates that TMSE may influence several biochemical pathways:

  • Antioxidant Activity : Siloxane compounds have been shown to exhibit antioxidant properties, potentially neutralizing free radicals and protecting cells from oxidative stress.
  • Cell Signaling Modulation : By interacting with cell membranes, TMSE may modulate signaling pathways involved in cell proliferation and apoptosis.

Case Studies

  • Antioxidant Activity Assessment
    • A study evaluated the antioxidant capacity of TMSE using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity (Table 1).
  • Cytotoxicity Evaluation
    • In vitro studies on cancer cell lines demonstrated that TMSE exhibits dose-dependent cytotoxic effects. The IC50 values were determined for various cell lines (Table 2).

Data Tables

Study Cell Line IC50 (µM) Mechanism
Antioxidant Activity--DPPH Scavenging
CytotoxicityHeLa25Induction of Apoptosis
CytotoxicityMCF-730Cell Cycle Arrest

Pharmacokinetics

The pharmacokinetic profile of TMSE indicates rapid absorption and distribution within biological systems due to its small molecular weight and hydrophobic nature. Studies suggest that the trimethylsiloxy group enhances the compound's volatility, aiding in its detection via gas chromatography-mass spectrometry (GC-MS) .

Applications in Medicine and Industry

TMSE's unique properties make it a candidate for various applications:

  • Drug Delivery Systems : Its ability to modify cellular membranes suggests potential use in drug delivery formulations.
  • Antimicrobial Coatings : The antimicrobial properties observed in siloxane compounds indicate that TMSE could be utilized in developing coatings for medical devices to prevent infections.

Properties

IUPAC Name

triethyl trimethylsilyl silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24O4Si2/c1-7-10-15(11-8-2,12-9-3)13-14(4,5)6/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVRXFLDMSPNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](OCC)(OCC)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540420
Record name Triethyl trimethylsilyl orthosilicate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17861-35-7
Record name Triethyl trimethylsilyl orthosilicate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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